3-(Hexadecylsulfamoyl)-benzenesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hexadecylsulfamoyl)-benzenesulfonyl fluoride is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of both sulfonyl and fluorine groups in its structure makes it a valuable compound in synthetic chemistry, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hexadecylsulfamoyl)-benzenesulfonyl fluoride typically involves the introduction of the sulfonyl fluoride group into the benzene ring. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is efficient and concise, allowing for the formation of the sulfonyl fluoride group under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as the use of sulfuryl fluoride gas or other solid reagents like FDIT and AISF. These reagents act as electrophilic “FSO2+” synthons, facilitating the formation of the sulfonyl fluoride group .
Chemical Reactions Analysis
Types of Reactions
3-(Hexadecylsulfamoyl)-benzenesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acids.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and alcohols for substitution reactions, and oxidizing or reducing agents for redox reactions. The conditions for these reactions are typically mild, ensuring the stability of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while hydrolysis can produce sulfonic acids .
Scientific Research Applications
3-(Hexadecylsulfamoyl)-benzenesulfonyl fluoride has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of materials with specific chemical properties, such as fluorinated polymers
Mechanism of Action
The mechanism by which 3-(Hexadecylsulfamoyl)-benzenesulfonyl fluoride exerts its effects involves the interaction of the sulfonyl fluoride group with biological molecules. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes and other proteins. This interaction can inhibit enzyme activity, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Sulfonyl Chlorides: Similar in structure but with a chlorine atom instead of fluorine.
Sulfonamides: Contain a sulfonyl group bonded to an amine.
Fluorosulfonyl Radicals: Used in the synthesis of sulfonyl fluorides.
Uniqueness
3-(Hexadecylsulfamoyl)-benzenesulfonyl fluoride is unique due to the presence of both a long alkyl chain and a sulfonyl fluoride group. This combination imparts specific chemical properties, such as increased lipophilicity and reactivity, making it distinct from other sulfonyl-containing compounds .
Properties
CAS No. |
108045-24-5 |
---|---|
Molecular Formula |
C22H38FNO4S2 |
Molecular Weight |
463.7 g/mol |
IUPAC Name |
3-(hexadecylsulfamoyl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C22H38FNO4S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-24-30(27,28)22-18-16-17-21(20-22)29(23,25)26/h16-18,20,24H,2-15,19H2,1H3 |
InChI Key |
VBBIYHGNXKQDEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCNS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.